5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
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Overview
Description
5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a methyl group at the 1-position, a phenyl group at the 3-position, and a prop-2-enoxymethyl group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide spectrum of biological activities .
Mode of Action
The exact mode of action of This compound It’s known that pyrazole derivatives interact with their targets, leading to various changes in the biological system
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to diverse downstream effects
Result of Action
The molecular and cellular effects of This compound It’s known that pyrazole derivatives can have a wide range of biological activities
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack reaction conditions. This involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core structure but differs in the functional groups attached.
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another related compound with a carboxylic acid group instead of the prop-2-enoxymethyl group.
Uniqueness
5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-3-9-18-10-12-13(16-17(2)14(12)15)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOQLMVZSMEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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